N-(5-chloro-2-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Description
“N-(5-chloro-2-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide” is a chemical compound with the molecular formula C21H18ClN3O3S3. It has a molecular weight of 492.0 g/mol . The compound is also known by other names such as “AKOS005686291” and "F6609-2697" .
Molecular Structure Analysis
The compound has a complex structure that includes a benzofuro[3,2-d]pyrimidin-3(4H)-yl moiety, a 5-chloro-2-methoxyphenyl group, and an acetamide group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 5, indicating its lipophilicity. It has one hydrogen bond donor and seven hydrogen bond acceptors. The compound has a rotatable bond count of 8. The exact mass and monoisotopic mass of the compound are 491.0198827 g/mol .Scientific Research Applications
Synthesis and Biological Activities
N-(5-chloro-2-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound that serves as a precursor or building block in the synthesis of various heterocyclic compounds with potential biological activities. For example, its derivatives have been explored for their anti-inflammatory and analgesic properties, showcasing the ability to inhibit cyclooxygenase (COX-1/COX-2), which plays a significant role in inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, some derivatives exhibit significant anticancer activity, highlighting the compound's versatility in drug design and development for targeting various diseases (Su et al., 1986).
Antimicrobial Applications
Research into this compound derivatives has also shown promising antimicrobial potential. Some synthesized compounds based on this chemical framework have demonstrated good antibacterial and antifungal activities, comparable to established antimicrobial drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests the compound's relevance in addressing drug-resistant microbial infections.
Role in PET Imaging
Derivatives of this compound have been utilized in the development of radioligands for positron emission tomography (PET) imaging. Specifically, compounds within this class have been identified as selective ligands for the translocator protein (18 kDa), a target of interest in neurology and oncology research (Dollé et al., 2008). This application underscores the compound's utility in diagnostic imaging and the study of disease mechanisms.
Cytotoxic Activity and Cancer Research
Further exploration of this compound derivatives has led to the discovery of compounds with in vitro cytotoxic activity against various cancer cell lines. Such findings are integral to the ongoing search for new anticancer agents, providing a foundation for future drug development efforts (Al-Sanea et al., 2020).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c1-26-15-7-6-11(20)8-13(15)22-16(24)9-23-10-21-17-12-4-2-3-5-14(12)27-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIVOKQDZDDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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